A-AMINOISOBUTYRIC ACID HYDROXAMATE
Description
Structural Characterization of A-Aminoisobutyric Acid Hydroxamate
IUPAC Nomenclature and Systematic Naming Conventions
This compound is systematically named 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid , reflecting its branched carbon backbone and functional group arrangement. This nomenclature adheres to IUPAC guidelines, where the parent chain is a three-carbon propanoic acid derivative substituted with:
- Amino (-NH₂) group at the α-carbon (C2).
- Hydroxamate (-C(=O)NHOH) group at the γ-carbon (C3).
- Geminal methyl (-CH₃) groups at C2, creating the isobutyric acid skeleton.
The hydroxamate moiety replaces the carboxylic acid’s hydroxyl group, forming a zwitterionic structure with a hydroxylamine (-NHOH) group. This substitution distinguishes it from the parent amino acid, 2-aminoisobutyric acid.
Molecular Geometry and Conformational Analysis
The compound’s molecular geometry is influenced by steric hindrance from the gem-dimethyl group and hydrogen-bonding potential of the hydroxamate. Key features include:
Conformational studies of analogous hydroxamates (e.g., N-hydroxy peptoids) reveal a strong preference for trans amide arrangements due to minimized steric clashes and favorable hydrogen bonding. The gem-dimethyl group further rigidifies the backbone, akin to the Thorpe-Ingold effect observed in 2-aminoisobutyric acid peptides.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are limited, insights can be extrapolated from structurally related compounds:
The gem-dimethyl group may force a planar zigzag conformation in the solid state, analogous to 3₁₀ helices observed in AIB peptides.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR, MS)
Spectroscopic data for this compound and related compounds provide critical structural insights:
¹H NMR
The hydroxamate proton resonates downfield due to deshielding by the adjacent carbonyl group, while the amino protons appear as broad signals due to exchange with water.
¹³C NMR
| Carbon Environment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Carbonyl (C=O) | 170–175 | |
| Amino-bearing carbon (C2) | 35–40 | |
| Methyl (C(CH₃)₂) | 25–30 |
The carbonyl carbon appears upfield compared to free carboxylic acids due to resonance stabilization in the hydroxamate.
FT-IR
| Vibration | Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| C=O stretch | 1650–1700 | Strong | |
| N-H stretch (amide) | 3300–3500 | Broad | |
| O-H bend (hydroxamate) | 650–750 | Medium |
The absence of a strong O-H stretch for free -COOH confirms hydroxamate formation.
Mass Spectrometry (MS)
| Ion | m/z | Fragmentation Pattern | Source |
|---|---|---|---|
| Molecular ion | 148.12 | [M+H]⁺ → 131.10 (loss of -NH₂) | |
| Base peak | 103.12 | 2-Aminoisobutyric acid core |
The molecular ion corresponds to C₄H₈N₂O₄, confirming the hydroxamate structure.
Properties
CAS No. |
102185-21-7 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.118 |
IUPAC Name |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NO)(C(=O)O)N |
Synonyms |
A-AMINOISOBUTYRIC ACID HYDROXAMATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- AIB-HA ’s branched chain may reduce conformational flexibility, enhancing selectivity for specific HDAC isoforms compared to linear analogs like glycine hydroxamate.
- Hydrophobic side chains (e.g., leucine hydroxamate) improve membrane permeability, whereas AIB-HA’s compact structure may favor intracellular targeting .
Comparison with Hydroxamate-Based Enzyme Inhibitors
Hydroxamates are widely used in enzyme inhibition due to their strong metal-binding capacity.
Key Insights :
- AIB-HA’s HDAC inhibition differs from pan-inhibitors like SAHA, which lack side-chain modifications for isoform selectivity .
- Unlike rhodotorulic acid (a siderophore), AIB-HA’s primary role in iron metabolism remains underexplored but is plausible given structural similarities .
Comparison with Other Metal-Chelating Compounds
Hydroxamates compete with carboxylates, phosphonates, and thiols in metal binding.
Key Findings :
- Hydroxamates like AIB-HA exhibit higher affinity for Zn²⁺ than carboxylates but lower than 2-aminothiols, balancing potency and pharmacokinetics .
- Phosphonates (e.g., fosmidomycin) show superior stability in vivo compared to hydroxamates, which are prone to hydrolysis .
Pharmacokinetic and Selectivity Profiles
- AIB-HA: Limited data exist, but cyclic tetrapeptides containing AIB-HA analogs demonstrate prolonged half-life due to structural rigidity .
- SAHA : Rapid absorption and elimination (fast-on/fast-off kinetics) limit therapeutic efficacy despite broad activity .
- Benzamide Derivatives : Slower enzyme dissociation rates enhance selectivity for specific HDAC isoforms but reduce bioavailability .
Preparation Methods
Direct Reaction with Hydroxylamine Derivatives
The most established route involves reacting 2-aminoisobutyric acid derivatives with hydroxylamine. The carboxylic acid group is first activated as an ester or acyl chloride, followed by nucleophilic substitution with hydroxylamine. For example, methyl 2-aminoisobutyrate reacts with hydroxylamine hydrochloride in alkaline methanol to form the hydroxamate. This method typically achieves 70–85% yields but requires stringent pH control to minimize side reactions like hydrolysis.
High-Pressure Synthesis from Acetone Cyanohydrin
A patent-pending method (CN103864633A) synthesizes α-aminoisobutyric acid precursors, which are subsequently converted to hydroxamates. The process involves:
-
Reaction of Acetone Cyanohydrin with Ammonium Carbonate :
Under pressurized conditions (3–6 MPa) and elevated temperatures (140–180°C), acetone cyanohydrin reacts with ammonium carbonate in aqueous media to form 2-aminoisobutyric acid intermediates. The reaction proceeds via a 5,5-dimethylhydantoin intermediate, which hydrolyzes to the amino acid. -
Hydroxamation :
The isolated 2-aminoisobutyric acid is treated with hydroxylamine under acidic or basic conditions to introduce the hydroxamate group.
Key Process Parameters (Table 1):
Purification and Crystallization
Crude hydroxamate is purified via recrystallization from water or ethanol. Activated carbon treatment removes colored impurities, enhancing purity to >99%. Recycling mother liquors improves overall yield by 8–12%.
Enzymatic Synthesis Approaches
Transaminase-Mediated Amination
While enzymatic methods for A-aminoisobutyric acid hydroxamate are less documented, analogous pathways for γ-hydroxy-α-amino acids suggest feasibility. trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes aldol additions, forming chiral intermediates that transaminases convert to amino acids. Adapting this cascade could involve:
-
Aldol Addition : HBPA catalyzes pyruvate and aldehyde condensation.
-
Transamination : Branched-chain amino acid transaminases (BCAT) transfer amino groups from donors like glutamate to form the amino acid backbone.
-
Hydroxamate Formation : Chemoenzymatic coupling with hydroxylamine derivatives.
Advantages :
Process Optimization Strategies
Recycling of Reagents
The patent method (CN103864633A) recycles ammonia and carbon dioxide via gas stripping columns, reducing raw material costs by 30%.
Temperature and Pressure Modulation
Lower temperatures (140°C) extend reaction times but reduce side products, while higher pressures (6 MPa) accelerate hydrolysis of intermediates.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for A-Aminoisobutyric Acid Hydroxamate, and how can purity be optimized?
- Methodology :
- Step 1 : React A-aminoisobutyric acid with hydroxylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions .
- Step 2 : Purify the product using reversed-phase HPLC or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
- Step 3 : Confirm purity (>98%) using LC-MS and H/C NMR. Key NMR signals: hydroxamate N–OH proton (~8.5 ppm) and α-amino protons (~3.2 ppm) .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodology :
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).
- Analysis : Quantify degradation via UV-Vis (λ = 210–230 nm for hydroxamate absorption) and validate with FT-IR to track loss of C=O and N–O stretches .
- Critical Insight : Stability decreases in acidic conditions (pH <4) due to O–H bond dissociation, as shown in molecular dynamics simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metal-chelating properties of hydroxamate derivatives?
- Methodology :
- Comparative Analysis : Perform titration experiments (e.g., with Fe, Zn) using isothermal titration calorimetry (ITC) to measure binding constants. Compare results with computational models (DFT for ligand-metal interaction energies) .
- Case Study : If conflicting data arise (e.g., variable binding affinity in literature), assess whether differences stem from ionization states (N–H vs. O–H dissociation) or solvent effects (aqueous vs. non-polar) .
Q. What experimental strategies validate the enzyme inhibitory activity of this compound in metalloproteinase systems?
- Methodology :
- In Vitro Assay : Use fluorogenic substrates (e.g., DQ-collagen for MMP-2/9) and measure inhibition kinetics (IC) at varying hydroxamate concentrations. Include controls with EDTA (broad-spectrum chelator) .
- Structural Analysis : Perform X-ray crystallography or molecular docking (AutoDock Vina) to visualize interactions between the hydroxamate group and the enzyme’s active-site zinc ion .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in hydroxamate bioactivity studies?
- Methodology :
- Quality Control : Implement strict synthesis protocols (e.g., fixed molar ratios, inert atmosphere) and characterize each batch via elemental analysis (C, H, N) and HRMS .
- Statistical Tools : Use ANOVA to compare bioactivity across batches. If variability exceeds 10%, re-evaluate purification steps (e.g., gradient elution in HPLC) .
Q. What computational models predict the pharmacokinetic behavior of this compound?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 cell assays for absorption .
- Dose-Response Modeling : Apply Hill equation fits to in vivo efficacy data, adjusting for hydroxamate’s short half-life (t ~2–4 hrs in rodents) .
Contradiction Management
Q. Why do some studies report hydroxamates as potent enzyme inhibitors while others show negligible activity?
- Resolution Framework :
- Variable Factors : Check assay conditions (pH, temperature, co-solvents like DMSO) that alter ionization or solubility. For example, acidic buffers may protonate the hydroxamate group, reducing metal chelation .
- Negative Control : Include a hydrolyzed hydroxamate sample (e.g., treated with HCl) to confirm that activity loss is due to structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
